molecular formula C5H13N B7978806 (2R)-pentan-2-amine

(2R)-pentan-2-amine

Cat. No.: B7978806
M. Wt: 87.16 g/mol
InChI Key: IGEIPFLJVCPEKU-RXMQYKEDSA-N
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Description

Significance of Chiral Amines in Modern Organic Synthesis and Catalysis

Chiral amines are indispensable tools in modern organic synthesis and catalysis, serving as fundamental building blocks for a vast array of biologically active molecules, including pharmaceuticals and natural products. researchgate.netacs.org Approximately 40-45% of small molecule pharmaceuticals contain chiral amine fragments, highlighting their importance in medicinal chemistry. acs.org The stereochemistry of these amines is often critical to the biological activity and efficacy of the final compound.

In the realm of catalysis, chiral amines are pivotal as organocatalysts. acs.orgsioc-journal.cn They can react with carbonyl compounds to form reactive enamine or iminium intermediates, which then participate in various asymmetric reactions with high enantioselectivity. sioc-journal.cn This mode of catalysis has been successfully applied to a range of important transformations, including Aldol reactions, Mannich reactions, Diels-Alder reactions, and Michael additions. alfachemic.com The ability of chiral amines to induce asymmetry makes them powerful tools for the efficient construction of complex chiral molecules. acs.org

The Role of (2R)-Pentan-2-amine as a Stereospecific Building Block

This compound serves as a valuable stereospecific building block in organic synthesis. cymitquimica.com Its defined stereochemistry at the C2 position allows for the introduction of a specific chiral center into a target molecule. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where a specific enantiomer is required for desired therapeutic effects.

The utility of this compound as a building block is demonstrated in its use for the preparation of other chiral amines and nitrogen-containing compounds. Synthetic methodologies such as reductive amination, where a ketone is reacted with an amine source in the presence of a reducing agent, can utilize this compound to produce more complex chiral structures. The stereochemical purity of the starting amine is crucial for the successful synthesis of the desired enantiomerically pure product.

Historical Context and Evolution of Research on this compound

The development of methods for synthesizing chiral primary amines has been a long-standing focus of chemical research. Historically, the preparation of enantiomerically pure amines often involved the resolution of a racemic mixture. For pentan-2-amine, this could be achieved by reacting the racemic mixture with a chiral acid, such as tartaric acid, to form diastereomeric salts. These salts, having different physical properties, could then be separated by fractional crystallization, followed by treatment with a base to liberate the desired enantiomer.

More recently, research has focused on developing more efficient and highly selective methods for the synthesis of chiral amines like this compound. The advent of biocatalysis, utilizing enzymes like amine dehydrogenases (AmDHs), transaminases (TAs), and imine reductases (IREDs), has revolutionized the synthesis of chiral amines, offering high selectivity under mild reaction conditions. Additionally, transition metal-catalyzed asymmetric hydrogenation of imines has become a well-established and powerful route to access α-chiral amines. acs.org These modern synthetic strategies have significantly advanced the availability and application of this compound in chemical research.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C5H13N
Molecular Weight 87.16 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 92.7±8.0 °C (Predicted)
Density 0.757±0.06 g/cm3 (Predicted)
pKa 11.04±0.35 (Predicted)

Data sourced from ChemicalBook and PubChem. chemicalbook.comnih.gov

Biocatalytic Approaches to Enantioselective Synthesis

Biocatalytic reductive amination is a sustainable method for producing chiral amines. This process typically involves the direct conversion of prochiral ketones to amines using an enzyme catalyst, an amine donor (often ammonia), and a reducing cofactor like NAD(P)H. acs.org

Enzyme-Catalyzed Reductive Amination of Prochiral Ketones

The reductive amination of prochiral ketones is a key enzymatic reaction for synthesizing chiral amines. nih.gov This transformation can be catalyzed by various enzymes, including transaminases and NAD(P)H-dependent oxidoreductases like amine dehydrogenases (AmDHs). nih.gov AmDHs catalyze the NAD(P)H-dependent reductive amination of carbonyl compounds with ammonia (B1221849), primarily yielding primary amines. nih.govacs.org

Utilization of Native Amine Dehydrogenases (AmDHs)

Native amine dehydrogenases (nat-AmDHs) have been identified as valuable biocatalysts for the selective synthesis of chiral amines. nih.gov These enzymes naturally catalyze the amination of neutral carbonyl compounds using ammonia. nih.gov While some nat-AmDHs have shown activity towards alkyl linear ketones like pentan-2-one, enabling the biocatalytic synthesis of the corresponding amines, they often predominantly produce the (S)-enantiomer. frontiersin.orggoogle.com For example, studies with MsmeAmDH and CfusAmDH have shown high enantioselectivities (ee > 97%) for the synthesis of (S)-pentan-2-amine from pentan-2-one on a millimolar scale. frontiersin.org Conversions up to 97.1% have been reached at 50 mM substrate concentration with moderate to high enantioselectivities for small 2-aminoalkanes using wild-type AmDHs like CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2. frontiersin.orgwhiterose.ac.uk

However, achieving high enantioselectivity for short-chain C4 to C5 amines using biocatalysis remains challenging due to the similar size of the substituents around the chiral center. whiterose.ac.ukfrontiersin.org While nat-AmDHs often favor the (S)-stereoselectivity, achieving the (R)-enantiomer, such as this compound, typically requires structural modifications to the enzymes. univ-evry.fr

Engineered Amine Dehydrogenases for Enhanced Stereoselectivity

To overcome the limitations of native AmDHs, particularly in achieving high activity and desired stereoselectivity for various substrates, including the synthesis of (2R)-amines, protein engineering approaches are employed. rsc.orgacs.org Engineered AmDHs, often derived from amino acid dehydrogenases (AADHs), have demonstrated the ability to catalyze the asymmetric reductive amination of ketones with high enantioselectivity. nih.govfrontiersin.org

Directed Evolution and Rational Design Strategies

Directed evolution and rational design are two primary strategies used to engineer AmDHs for improved catalytic performance and expanded substrate scope. rsc.orgnih.govgatech.edu

Directed evolution involves introducing genetic diversity into an enzyme gene and then screening or selecting for variants with desired properties, such as enhanced activity or altered stereoselectivity. nih.govnih.gov This iterative process can lead to significant improvements in enzyme performance. nih.gov For instance, the combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) strategy has been applied to improve the activity of engineered AmDHs. nih.govfrontiersin.org

Rational design, on the other hand, relies on understanding the relationship between enzyme structure and function to predict beneficial mutations. nih.govmdpi.com Techniques like structure-guided mutagenesis and computational modeling (e.g., molecular docking and molecular dynamics simulations) are used to identify key residues in the active site that influence substrate binding and stereoselectivity. univ-evry.frnih.govmdpi.comuva.nl By modifying these residues, researchers can alter the enzyme's binding pocket to favor the formation of a specific enantiomer. nih.gov For example, structural information from computational models has guided the creation of AmDHs capable of converting pharmaceutically relevant ketones with high conversion and excellent optical purity. nih.gov

The engineering of AmDHs from unconventional enzyme scaffolds, such as ε-deaminating L-lysine dehydrogenase, has also been explored to reveal and harness hidden stereoselective behavior. uva.nl

Substrate-Dependent Stereo-Switchable Selectivity in Mutants

Engineered AmDH variants can exhibit substrate-dependent stereo-switchable selectivity, a rare phenomenon in enzyme catalysis where the same enzyme variant can produce either the (S)- or (R)-configured amine product with high enantiomeric excess depending on the substrate. uva.nlnih.gov This has been observed in engineered AmDHs, where a single mutation can lead to a switch in enantioselectivity. uva.nlnih.gov For example, the F173A mutation in an engineered AmDH derived from L-lysine dehydrogenase resulted in a substrate-dependent switch, affording either (S)- or (R)-configured amine products with high enantiomeric excess depending on whether the substrate was an aliphatic or aromatic ketone. uva.nlnih.gov Computational studies, including molecular dynamics simulations, have provided insights into how such mutations can alter substrate binding modes and explain the observed stereo-preferences. frontiersin.orguva.nl

For the synthesis of this compound, specifically, structural modifications to enzymes, such as mutating a conserved Glu residue at position P3 or introducing Met at M136, have been suggested to shift the stereoselectivity from predominantly (S) to (R). Docking studies have indicated that enzymes with conserved Glu residues at P3 may preferentially bind (R)-amines, influencing stereoselective catalysis. Conversely, mutations at positions like P5' or P20 can alter stereoselectivity.

Optimization of Biocatalytic Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the efficiency and stereoselectivity of biocatalytic reductive amination. Key parameters include substrate concentration, enzyme loading, temperature, pH, and the cofactor regeneration system. semanticscholar.org

For the biocatalytic reductive amination of 2-pentanone to produce pentan-2-amine, typical reaction conditions involve using 2-pentanone as the substrate in an aqueous buffer, ammonium (B1175870) formate (B1220265) as the ammonia source, and NADP+ with glucose dehydrogenase (GDH) for cofactor regeneration. Reactions are often carried out at temperatures around 30°C and a pH typically in the range of 8.2-9.0, as this range is preferable for enzyme stability and coenzyme stability. semanticscholar.org

Studies have investigated the effect of substrate concentration on conversion, showing that while conversion might decrease at very high substrate concentrations, the total amount of amine formed can remain similar. frontiersin.org For instance, in the synthesis of (S)-butan-2-amine with MsmeAmDH, increasing the butan-2-one concentration from 150 mM to 300 mM resulted in a drop in conversion, but the amount of amine produced was comparable. frontiersin.org The enantiomeric excess was found to be similar regardless of the initial substrate concentration in this case. frontiersin.org

The choice of buffer and its concentration, as well as the method for cofactor regeneration (e.g., using glucose/GDH or formate/formate dehydrogenase (FDH)), significantly impact reaction efficiency and atom economy. semanticscholar.orgacs.org Using ammonium formate buffer can serve as both the nitrogen source and provide reducing equivalents through coupling with FDH for NADPH regeneration, leading to improved atom economy. semanticscholar.orgacs.org

Data from biocatalytic reductive amination of 2-pentanone using native AmDHs like MsmeAmDH and CfusAmDH illustrate typical performance metrics:

ParameterMsmeAmDH ValueCfusAmDH ValueNotes
Conversion (24 h)85%78%At 1.0 M 2-pentanone
Enantiomeric Excess (ee)92.6% (S)98.1% (S)Native enzymes typically yield (S).
Space-Time Yield7.9 g/L/day6.8 g/L/dayAt 1.0 M 2-pentanone

Note: These native enzymes predominantly produce the (S)-enantiomer. Achieving the (2R)-configuration typically requires engineered variants or reverse reactions.

Further optimization can involve exploring different enzyme loadings, reaction times, and alternative cofactor regeneration systems to enhance conversion, yield, and enantioselectivity for the desired this compound product.

Substrate Concentration and Source Selection (e.g., 2-Pentanone, Ammonia/Ammonium Formate)

Biocatalytic reductive amination is a method for producing chiral amines from ketones using ammonia and a reducing cofactor. For the synthesis of pentan-2-amine, 2-pentanone is typically used as the substrate. A common ammonia source is ammonium formate. In reported reaction conditions for biocatalytic reductive amination, the substrate 2-pentanone can be used at a concentration of 1.0 M in aqueous buffer. Ammonium formate is often used at a concentration of 10 M at pH 9.0 as the ammonia source.

Cofactor Regeneration Systems (e.g., NADP+ with Glucose Dehydrogenase)

Enzymatic reductive amination requires a reducing cofactor, typically NADPH, which is oxidized to NADP+ during the reaction. acs.org To maintain the catalytic cycle, a cofactor regeneration system is employed to convert NADP+ back to NADPH. A common system involves the use of glucose dehydrogenase (GDH) in the presence of glucose, which reduces NADP+ to NADPH while oxidizing glucose. For the synthesis of pentan-2-amine, NADP+ can be used in catalytic amounts (e.g., 0.001 eq.) in conjunction with glucose dehydrogenase for regeneration.

Enzyme Loading and Temperature Regimes

The efficiency of biocatalytic reductive amination is influenced by enzyme loading and temperature. Studies on the biocatalytic reductive amination of 2-pentanone using amine dehydrogenases (AmDHs) have reported using enzyme concentrations such as 0.5 mg/ml of MsmeAmDH or CfusAmDH. The reaction is typically carried out at controlled temperatures, for instance, 30°C, with agitation. These conditions aim to optimize enzyme activity and reaction rate.

Data from biocatalytic reductive amination using different enzymes:

ParameterValue (MsmeAmDH)Value (CfusAmDH)
Conversion (24 h)85%78%
Enantiomeric Excess (ee)92.6% (S)98.1% (S)
Space-Time Yield7.9 g/L/day6.8 g/L/day

*Note: These enzymes typically produce the (S)-enantiomer; obtaining the (2R)-configuration may require engineered variants or a different approach.

Deracemization and Chiral Resolution Techniques

Deracemization and chiral resolution techniques are alternative strategies to obtain enantiomerically pure this compound, particularly when starting from a racemic mixture of pentan-2-amine. vulcanchem.comvulcanchem.comgoogle.com These methods exploit the different physical or chemical properties of enantiomers or their derivatives. libretexts.orgnih.gov

Diastereomeric Salt Formation with Chiral Acids (e.g., Tartaric Acid, Camphorsulfonic Acid)

One common method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid. vulcanchem.comvulcanchem.comlibretexts.org Diastereomers have different physical properties, such as solubility, which can be exploited for separation, typically through crystallization. libretexts.orgstackexchange.comresearchgate.net For the resolution of racemic pentan-2-amine, chiral acids such as (R,R)-tartaric acid or camphorsulfonic acid can be used. vulcanchem.comvulcanchem.comstackexchange.com The process involves reacting the racemic amine with the chiral acid to form a mixture of diastereomeric salts. libretexts.org Selective crystallization of one diastereomer allows for its separation from the mixture. libretexts.org The desired enantiomer of the amine can then be liberated from the purified salt by treatment with a base.

Research findings indicate that reacting racemic pentan-2-amine with (R,R)-tartaric acid in ethanol can lead to the selective crystallization of the (2R)-amine-(R,R)-tartrate diastereomer. The solubility difference between the (R) and (S) salts in ethanol has been reported as 3.2:1. This method can yield the desired enantiomer with an enantiomeric excess (ee) of 85-90% after one crystallization cycle, although the yield may range from 45-60%.

Data from diastereomeric salt formation using (R,R)-tartaric acid:

ParameterValue
Chiral Acid(R,R)-Tartaric Acid
SolventEthanol
Solubility Difference (R:S)3.2:1
Yield (One Cycle)45-60%
ee (One Cycle)85-90%

Limitations of this method include potentially low yield due to equilibrium solubility and the energy-intensive nature of crystallization.

Chromatographic Chiral Separation Methods

Chromatographic techniques are powerful tools for separating enantiomers based on their differential interactions with a chiral stationary phase. vulcanchem.comnih.govsigmaaldrich.com Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the analytical and preparative separation of chiral compounds, including amines. nih.govstackexchange.comsigmaaldrich.com For the separation of pentan-2-amine enantiomers, chiral stationary phases are employed. sigmaaldrich.com These phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. nih.govsigmaaldrich.com Examples of chiral stationary phases include those based on polysaccharides (e.g., cellulose (B213188) or amylose derivatives) or cyclofructans. nih.govsigmaaldrich.comchromatographyonline.com

While specific data for the direct chromatographic separation of this compound was less prevalent in the search results compared to its derivatives or related compounds, the principle of using chiral HPLC with appropriate stationary phases is a well-established method for resolving chiral amines. vulcanchem.comnih.govstackexchange.comsigmaaldrich.com For instance, chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) has been reported for resolving enantiomers of (2R)-2-aminopentane-1,5-diol, a related compound, with the (2R)-enantiomer eluting at a specific retention time and achieving high purity. This demonstrates the applicability of chiral chromatography to separate pentan-2-amine derivatives and suggests its potential for resolving pentan-2-amine itself.

Kinetic Resolution via Enzymatic or Chemical Processes

Kinetic resolution is a process that differentiates between enantiomers based on their different reaction rates with a chiral reagent or catalyst. acs.orggoogle.com This method allows for the selective conversion of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted or enriched. acs.orggoogle.com Kinetic resolution can be carried out using either enzymatic or chemical methods. acs.orggoogle.com

Enzymatic kinetic resolution often utilizes enzymes like lipases, esterases, or transaminases that exhibit enantioselectivity. vulcanchem.comgoogle.comresearchgate.net These enzymes can selectively catalyze the reaction of one enantiomer in a racemic mixture, for example, by selectively converting the undesired enantiomer into a separable byproduct. Amine dehydrogenases can also be used for the kinetic resolution of racemic amines through oxidative deamination, selectively converting one enantiomer to a ketone. acs.orgresearchgate.net

Chemical kinetic resolution typically involves reacting the racemic mixture with a chiral chemical reagent or catalyst. acs.orggoogle.com Recent research has explored nonenzymatic kinetic resolution of amines using chiral catalysts, such as those derived from hydroxamic acids or titanium complexes, which can selectively oxidize one enantiomer in the presence of an oxidant like hydrogen peroxide. acs.orggoogle.com While general principles and examples of kinetic resolution for chiral amines are reported, specific detailed protocols for the kinetic resolution of racemic pentan-2-amine to obtain the (2R)-enantiomer were not extensively detailed in the immediate search results. However, the applicability of these techniques to chiral amines in general suggests their potential for the resolution of pentan-2-amine. acs.orgvulcanchem.comacs.orggoogle.comresearchgate.net

Asymmetric Chemical Catalysis for this compound Production

Asymmetric chemical catalysis is a powerful strategy for synthesizing chiral molecules with high enantiopurity. This approach typically involves the use of a chiral catalyst to direct the stereochemical outcome of a reaction.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation of prochiral imines is a direct and efficient method for preparing chiral amines acs.orgresearchgate.net. This process involves the addition of hydrogen across the carbon-nitrogen double bond of an imine in the presence of a chiral transition metal catalyst, leading to the formation of a chiral amine.

Chiral Ruthenium and Iridium Complex Systems

Ruthenium (Ru) and Iridium (Ir) complexes are among the most common transition metal catalysts used in asymmetric hydrogenation of imines ajchem-b.comwikipedia.org. These metals, when complexed with appropriate chiral ligands, can effectively induce asymmetry during the hydrogenation process ajchem-b.com.

Noyori and co-workers pioneered the use of ruthenium catalysts for the asymmetric hydrogenation of polar substrates, including imines wikipedia.orgmdpi.com. Their systems often involve chiral diphosphine ligands in combination with diamine ligands google.comkanto.co.jp. For instance, ruthenium complexes with N-sulfonylated 1,2-diamine ligands have shown high stereoselectivity in the asymmetric transfer hydrogenation of imines ajchem-b.com.

Iridium catalysts have also gained significant attention for the asymmetric hydrogenation of imines, including unfunctionalized and cyclic imines ajchem-b.comwikipedia.orgrsc.orgdiva-portal.org. Chiral iridium complexes, often featuring diphosphine or phosphorus-nitrogen ligands, have proven effective in producing enantiomerically enriched chiral amines ajchem-b.comdiva-portal.org. Recent research has focused on developing highly efficient iridium catalysts for the asymmetric hydrogenation of challenging dialkyl imines, which are difficult substrates due to the similar steric and electronic properties of the alkyl groups chinesechemsoc.org.

While specific studies directly detailing the asymmetric hydrogenation of the imine precursor to this compound (pentan-2-imine) using Ru or Ir catalysts are not extensively detailed in the provided snippets, the general principles and effectiveness of these catalyst systems for imine hydrogenation are well-established acs.orgrsc.orgdiva-portal.org. The synthesis of (R)-pentan-2-amine via reductive amination of 2-pentanone using a chiral amine catalyst under hydrogenation conditions is mentioned as a common method . One example shows a Ru-(S)-BINAP catalyst used in the hydrogenation of the N-benzylimine of 2-pentanone, yielding the product with 88% ee (R) .

Design and Synthesis of Chiral Ligands (e.g., BINAP, PHOX, DUPHOS)

The chiral ligand plays a crucial role in determining the enantioselectivity of transition metal-catalyzed asymmetric hydrogenation. Ligands such as BINAP, PHOX, and DUPHOS are prominent examples of chiral ligands successfully employed in this field acs.orgresearchgate.netsigmaaldrich.com.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a widely used chiral diphosphine ligand, particularly in ruthenium-catalyzed asymmetric hydrogenations acs.orgkanto.co.jpsigmaaldrich.com. Ruthenium catalysts with BINAP ligands have demonstrated high reactivity and enantioselectivity for various substrates kanto.co.jp.

PHOX ligands are a class of chiral phosphorus-nitrogen ligands that have been effective in iridium-catalyzed asymmetric hydrogenation of imines acs.orgrsc.orgrsc.org. The design of PHOX ligands allows for tuning of steric and electronic properties to optimize catalytic performance rsc.org.

DUPHOS (1,2-bis(2,5-dialkylphospholano)benzene) and related bisphospholane ligands like BPE were developed by Burk and co-workers and have been highly effective in asymmetric hydrogenation reactions, particularly with rhodium catalysts, showing high reactivity and enantioselectivity for various functionalized olefins and imines acs.orgpsu.edusigmaaldrich.com. These ligands feature C2-symmetry and tunable alkyl substituents on the phospholane rings, influencing the steric environment around the metal center sigmaaldrich.com.

The design and synthesis of these and other chiral ligands are critical for achieving high enantioselectivity in the asymmetric hydrogenation of imines, including those that would lead to chiral amines like this compound acs.org.

Substrate Scope and Enantioselectivity Studies

The substrate scope of asymmetric imine hydrogenation with chiral Ru and Ir catalysts is broad, encompassing various cyclic and acyclic imines wikipedia.orgrsc.orgdiva-portal.org. However, achieving high enantioselectivity for certain substrates, particularly acyclic dialkyl imines, can be challenging chinesechemsoc.org.

Studies have investigated the hydrogenation of imines derived from both aromatic and aliphatic ketones. For instance, Ru catalysts with Xyl-Skewphos/DPEN ligands have been applied to the asymmetric hydrogenation of imines derived from aromatic and heteroaromatic ketones, affording chiral amines with high enantiomeric excess (up to 99%) acs.org. Iridium catalysts with chiral spiro phosphine-oxazoline ligands (SIPHOX) have been used for the direct catalytic asymmetric hydrogenation of 2-pyridyl cyclic imines, yielding chiral amines in excellent yields and enantioselectivities acs.org.

For N-alkyl ketimines, which are often more challenging substrates due to catalyst deactivation by the basic amine product, the development of efficient asymmetric hydrogenation methods has been more difficult acs.org. However, some progress has been made, with Ir-PHOX catalysts showing activity, albeit sometimes with lower enantioselectivity compared to N-aryl imines acs.org.

Table 1: Examples of Asymmetric Imine Hydrogenation Results with Ru and Ir Catalysts

Catalyst SystemImine Substrate (Example)Product Amine (Example)Enantiomeric Excess (ee)YieldReference
Ru-Xyl-Skewphos/DPENImine from aromatic/heteroaromatic ketoneChiral amine from aromatic/heteroaromatic ketoneUp to 99%N/A acs.org
Ir-SIPHOX2-Pyridyl cyclic imineChiral cyclic amineExcellentExcellent acs.org
Ru-(S)-BINAPN-Benzylimine of 2-pentanoneN-Benzyl-(R)-pentan-2-amine88% (R)95%
Ir/phosphine-phosphoramidite L1aSterically hindered N-aryl alkylarylamineChiral N-aryl alkylarylamineExtended scopeN/A acs.org

Note: Data compiled from various examples of asymmetric imine hydrogenation; specific conditions may vary.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated asymmetric synthesis involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a reaction, and is subsequently removed to yield the desired chiral product wikipedia.org. This approach allows for the transfer of chirality from the auxiliary to the newly formed stereogenic center wikipedia.org.

Stereospecific SN2 Substitution of Chiral Precursors (e.g., Tosylate Intermediates Derived from Chiral Alcohols)

Stereospecific SN2 substitution reactions are valuable for synthesizing chiral amines with predictable stereochemistry. This approach typically involves converting a chiral alcohol into a good leaving group, such as a tosylate, and then subjecting it to an SN2 reaction with an amine source. The SN2 mechanism involves backside attack of the nucleophile, resulting in inversion of configuration at the chiral center.

To synthesize this compound using this method, a suitable chiral alcohol precursor is required. Starting from (2S)-pentan-2-ol, conversion to its tosylate intermediate, (2S)-pentan-2-ol 4-methylbenzenesulfonate, would create a substrate with the correct configuration at the chiral center for subsequent SN2 attack. Reaction of this tosylate with an appropriate nitrogen nucleophile, such as ammonia or an azide (B81097) followed by reduction, would proceed with inversion of configuration at the stereogenic carbon. This inversion transforms the (S) configuration of the alcohol derivative into the (R) configuration in the resulting amine, yielding this compound.

An example of this strategy involves the SN2 substitution of a tosylate intermediate derived from (R)-pentan-2-ol, followed by azide reduction. While this specific example is described as leading to retention of chirality (implying the use of (R)-pentan-2-ol tosylate and resulting in the (S)-amine, or a different leaving group chemistry), the principle for obtaining the (R)-enantiomer of the amine via SN2 requires starting from the (S)-configured precursor with a leaving group at the chiral center. pearson.com The SN2 substitution step itself ensures inversion of chirality at the carbon undergoing substitution. pearson.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-pentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEIPFLJVCPEKU-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conventional Organic Synthesis Routes

Reductive Amination of 2-Pentanone

Reductive amination is a widely used method for synthesizing amines from ketones or aldehydes. This process typically involves the reaction of a ketone (in this case, 2-pentanone) with ammonia (B1221849) or a primary amine to form an imine intermediate, followed by reduction of the imine to the corresponding amine.

The reductive amination of 2-pentanone with ammonia yields pentan-2-amine. This reaction can be carried out using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. vulcanchem.com

The reaction proceeds via the formation of the imine intermediate:

2-Pentanone + NH₃ ⇌ Iminopentane + H₂O

Subsequently, the imine is reduced:

Iminopentane + [Reducing Agent] → Pentan-2-amine

When 2-pentanone, a prochiral ketone, undergoes reductive amination with achiral reagents, the resulting pentan-2-amine is obtained as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. Achieving enantioselectivity in reductive amination typically requires the use of chiral catalysts or chiral auxiliaries. d-nb.info

Research findings have explored the reductive amination of 2-pentanone. For instance, studies on multi-enzyme systems for reductive amination have used 2-pentanone as a model substrate, achieving conversions up to 84.5% to pentan-2-amine, although the enantioselectivity in these specific examples might favor the (S)-enantiomer or produce a racemic mixture depending on the enzymes used or if it's a kinetic resolution process. rsc.orgrsc.org

Catalytic Hydrogenation of Pentane (B18724) Nitriles or Imines

Catalytic hydrogenation is another common method for reducing nitriles and imines to amines.

Hydrogenation of nitriles typically yields primary amines. For example, the hydrogenation of pentanenitrile would yield pentan-1-amine, which is a different structural isomer from pentan-2-amine. Therefore, the hydrogenation of "pentane nitriles" is not a direct route to pentan-2-amine unless referring to a substituted nitrile that would yield the desired product upon reduction.

More relevant to the synthesis of pentan-2-amine is the catalytic hydrogenation of imines derived from 2-pentanone. As discussed in the reductive amination section, the imine formed from 2-pentanone and ammonia is an intermediate. Catalytic hydrogenation of this imine using heterogeneous or homogeneous catalysts can produce pentan-2-amine. drhazhan.com

Similar to reductive amination with achiral reagents, the catalytic hydrogenation of the achiral imine derived from 2-pentanone using achiral catalysts will result in a racemic mixture of pentan-2-amine.

To achieve enantioselectivity via catalytic hydrogenation of imines, chiral catalysts, such as transition metal complexes with chiral ligands (e.g., Ru-BINAP complexes), are employed in asymmetric hydrogenation. acs.org For instance, the asymmetric catalytic hydrogenation of the N-benzylimine of 2-pentanone using a Ru-(S)-BINAP catalyst has been shown to yield the (R)-enantiomer of the corresponding protected amine with notable enantiomeric excess.

Table 1 summarizes typical outcomes for conventional reductive amination of 2-pentanone.

MethodSubstrateReducing Agent/ConditionsProductStereochemistry
Reductive Amination2-PentanoneNH₃, NaBH₄ or H₂/Catalyst (achiral)Pentan-2-amineRacemic
Catalytic Hydrogenation2-Pentanone imineH₂/Catalyst (achiral)Pentan-2-amineRacemic

Table 2 illustrates an example of asymmetric catalytic hydrogenation for a 2-pentanone derived imine.

MethodSubstrateCatalystConditionsProductEnantiomeric Excess (ee)
Asymmetric Catalytic Hydrogenation N-Benzylimine of 2-pentanoneRu-(S)-BINAP50 bar H₂, 60°C, 12 h, MeOHN-Benzyl-(R)-pentan-2-amine88% (R)

Mechanistic Investigations into the Reactivity of 2r Pentan 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The amine group in (2R)-pentan-2-amine is nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.org This allows it to participate in reactions with electrophiles, such as alkyl halides, acyl halides, and carbonyl compounds.

In reactions with alkyl halides, this compound can undergo nucleophilic substitution (SN2) to form secondary amines. libretexts.orgdavuniversity.org However, this can lead to a mixture of products, including tertiary amines and quaternary ammonium (B1175870) salts, if excess alkyl halide is used. libretexts.orgdavuniversity.org

The amine also reacts with acid chlorides or acid anhydrides in nucleophilic acylation reactions to form N-substituted amides. davuniversity.org

With aldehydes and ketones, this compound can undergo condensation to form imines. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of water. numberanalytics.comwikipedia.orglibretexts.org

Oxidation Reactions and Their Products

Oxidation of primary amines like this compound can yield various products depending on the oxidizing agent and reaction conditions. davuniversity.org These can include imines, nitriles, and other nitrogen-containing compounds. acs.orgmdpi.comresearchgate.net

Primary amines can be oxidized to imines, which contain a carbon-nitrogen double bond (C=N). wikipedia.orgacs.orgmdpi.comresearchgate.net Further oxidation of imines or primary amines under certain conditions can lead to the formation of nitriles (RC≡N). acs.orgresearchgate.net The formation of imines from primary amines involves a dehydrogenation reaction. acs.org Selective synthesis of imines from primary amines, while preventing the formation of other nitrogen compounds, has been an area of research. mdpi.com

Various oxidizing agents can be employed for the oxidation of this compound and other primary amines. Common oxidizing agents mentioned include potassium permanganate (B83412) and hydrogen peroxide. Other methods for amine oxidation to imines and nitriles involve electrochemical approaches and the use of catalysts such as ruthenium complexes. acs.orgresearchgate.net Enzymatic methods using oxidases have also been explored for imine synthesis from primary amines. mdpi.com

The outcome of the oxidation can be influenced by the choice of oxidizing agent, solvent, and reaction temperature. For instance, some methods using specific catalysts and conditions can selectively yield nitriles or imines. acs.orgresearchgate.net

Reduction Reactions and Derivatives

Reduction reactions involving this compound or its derivatives typically focus on the conversion of functional groups to amines or the synthesis of secondary and tertiary amines.

While this compound is a primary amine, secondary and tertiary amines can be synthesized from it or related precursors through reduction reactions. One common route involves the reductive amination of carbonyl compounds with amines, forming an imine intermediate that is subsequently reduced to an amine. numberanalytics.comlibretexts.orgresearchgate.net Using this compound in reductive amination with a carbonyl compound would lead to a chiral tertiary amine after reduction of the intermediate iminium ion.

Secondary and tertiary amines can also be prepared by the reduction of amide derivatives of primary and secondary amines, respectively. libretexts.org

A variety of reducing agents can be used in the reduction of imines or other functional groups to synthesize amines. Lithium aluminum hydride and sodium borohydride (B1222165) are common reducing agents used for the reduction of imines and amides. numberanalytics.comlibretexts.org Sodium cyanoborohydride is also used for imine reduction, often under mild conditions. libretexts.org

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel, is another effective method for reducing imines to amines. numberanalytics.comlibretexts.orgcommonorganicchemistry.comrsc.org Asymmetric catalytic hydrogenation using chiral metal complexes, such as ruthenium or iridium complexes, can be employed to produce chiral amines with high enantioselectivity from prochiral imines. researchgate.netrsc.org This is particularly relevant for synthesizing chiral secondary and tertiary amines.

Biocatalytic methods, utilizing enzymes like imine reductases (IREDs) or amine dehydrogenases (AmDHs), offer alternative, often highly selective, routes for the reductive amination of carbonyls to amines or the reduction of imines. researchgate.netmatthey.com

Data Table: Common Reducing Agents and Applications in Amine Synthesis

Reducing AgentTypical Applications in Amine SynthesisNotes
Lithium Aluminum Hydride (LiAlH₄)Reduction of imines, amides, nitriles, and aliphatic nitro compounds. libretexts.orgcommonorganicchemistry.comStrong reducing agent. commonorganicchemistry.com
Sodium Borohydride (NaBH₄)Reduction of imines (often activated). numberanalytics.comlibretexts.orgMilder than LiAlH₄. numberanalytics.com
Sodium Cyanoborohydride (NaBH₃CN)Reduction of imines. libretexts.orgSelective under slightly acidic conditions. libretexts.org
Catalytic Hydrogenation (H₂ + Metal Catalyst, e.g., Pd/C, Raney Ni)Reduction of imines, nitriles, and nitro compounds. numberanalytics.comlibretexts.orgcommonorganicchemistry.comrsc.orgRequires hydrogen gas and a catalyst. numberanalytics.commdpi.com Can reduce other functional groups. commonorganicchemistry.com
Asymmetric Catalytic Hydrogenation (H₂ + Chiral Metal Complex)Enantioselective reduction of prochiral imines to chiral amines. researchgate.netrsc.orgRequires specific chiral catalysts. researchgate.netrsc.org
Imine Reductases (IREDs) / Amine Dehydrogenases (AmDHs)Biocatalytic reductive amination of carbonyls or reduction of imines. researchgate.netmatthey.comEnzyme-catalyzed, often highly selective. researchgate.netmatthey.com

Nucleophilic Substitution Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to engage in nucleophilic substitution reactions with appropriate electrophiles, such as alkyl halides and sulfonyl chlorides. These reactions typically proceed via mechanisms characteristic of amine nucleophilicity, leading to the formation of new carbon-nitrogen or sulfur-nitrogen bonds.

Reaction Mechanisms in Carbon-Nitrogen Bond Formation (C-N bond formation)

Carbon-nitrogen bond formation involving this compound in the context of nucleophilic substitution reactions primarily occurs through the mechanisms described above.

In the reaction with alkyl halides, the C-N bond is formed via an SN2 mechanism. This is a concerted, one-step process where the nucleophilic nitrogen of the amine attacks the electrophilic carbon of the alkyl halide from the backside, leading to inversion of configuration at the carbon center of the alkyl halide if it is stereogenic. However, the stereogenic center of this compound itself is not directly involved in the bond-forming step as the electrophile, so its configuration is retained.

For the reaction with sulfonyl chlorides, the C-N bond formation occurs through an addition-elimination mechanism. The nucleophilic nitrogen attacks the sulfur atom, which is rendered electrophilic by the adjacent oxygen atoms and the chlorine atom. This forms a transient tetrahedral intermediate. The negatively charged oxygen then collapses, eliminating the chloride ion and reforming the S=O double bond, resulting in the stable sulfonamide with a newly formed S-N bond. The nitrogen is now bonded to the sulfonyl group, establishing a new C-N bond indirectly through its attachment to the chiral pentan-2-yl group.

While chiral secondary amines, including this compound, are also widely utilized in catalytic applications involving enamine and iminium ion chemistry for C-C bond formation α or γ to the nitrogen chinesechemsoc.orgthieme-connect.demdpi.comnih.govnih.govacs.orgmdpi.comwiley-vch.de, the scope of this section is focused on C-N bond formation through nucleophilic substitution reactions as outlined. In these substitution reactions with alkyl halides and sulfonyl chlorides, the new C-N bond is formed directly between the nitrogen of the amine and the carbon of the alkyl group or indirectly through the nitrogen's attachment to the sulfonyl group.

Stereochemical and Enantiomeric Studies of 2r Pentan 2 Amine

Configurational Stability and Chirality Control

The chirality of (2R)-pentan-2-amine arises from the tetrahedral arrangement of four different groups around the second carbon atom. The configurational stability of chiral amines like this compound is generally high under typical conditions, although nitrogen inversion (amine inversion) can theoretically lead to interconversion between enantiomers. However, for secondary amines with a stereogenic center on the carbon adjacent to the nitrogen, this inversion barrier is usually high enough to maintain optical purity at room temperature. davuniversity.org

Control over chirality during the synthesis of this compound is crucial for obtaining the desired enantiomer. Stereospecific synthetic methods are employed to ensure the correct configuration is established and maintained. One such method involves the SN2 substitution of a tosylate intermediate derived from (R)-pentan-2-ol, followed by azide (B81097) reduction, a process that ensures retention of chirality through inversion during the substitution step. Biocatalytic methods, particularly those utilizing engineered amine dehydrogenases (AmDHs), have also emerged as sustainable routes for producing chiral amines with high enantiomeric excess. d-nb.info These enzymatic methods leverage the specific active-site geometry of the enzyme to control the stereochemical outcome of the reaction.

Enantiomeric Recognition in Biological and Chemical Systems

Enantiomeric recognition, the ability of a chiral system to distinguish between the two enantiomers of a chiral molecule, is fundamental to the biological activity and chemical behavior of this compound. In biological systems, this recognition occurs through interactions with chiral molecular targets, such as enzymes and receptors, which are themselves composed of chiral amino acids. d-nb.info As a chiral amine, this compound can bind to chiral centers within these proteins, influencing their activity and leading to specific biological responses. These interactions can impact signal transduction pathways and metabolic processes.

In chemical systems, enantiomeric recognition is critical in processes like chiral resolution and asymmetric synthesis. Chiral stationary phases in chromatography, for example, can selectively interact with one enantiomer over the other, enabling their separation. libretexts.orgchromatographyonline.com Similarly, asymmetric catalysis relies on chiral catalysts to favor the formation of one enantiomer during a reaction.

Comparative Analysis with (2S)-Pentan-2-amine

This compound and its enantiomer, (2S)-pentan-2-amine, share identical physical properties such as boiling point and solubility but exhibit distinct differences in their stereochemical behavior, particularly in biological and enantioselective synthetic processes.

Differential Binding Affinities to Enzymes and Receptors

Studies have shown that the enantiomers of pentan-2-amine can exhibit differential binding affinities to enzymes. Molecular docking studies with native amine dehydrogenases (nat-AmDHs), such as MGY-158, have revealed that this compound can exhibit stronger binding compared to the (2S)-enantiomer in certain catalytic pockets. For instance, one study indicated an average binding energy of -22.5 kJ/mol for this compound with MGY-158, compared to -19.8 kJ/mol for the (2S)-enantiomer. This suggests a higher affinity for the R-enantiomer in these specific enzymatic interactions. The stereoselectivity of enzymes arises from the precise arrangement of amino acid residues in the active site, which creates a chiral environment that favors the binding of one enantiomer over the other.

Stereodivergent Biological Activities and Mechanisms

The distinct binding affinities of this compound and (2S)-pentan-2-amine to chiral biological targets can lead to stereodivergent biological activities and mechanisms. Different enantiomers of a chiral molecule can have varying degrees or types of biological activities, or even opposing effects. acs.org While specific detailed research findings on the stereodivergent biological activities and mechanisms solely for (2R)- and (2S)-pentan-2-amine are not extensively detailed in the provided search results, the principle of stereoselectivity in biological systems is well-established. Chiral amines are known to interact with receptors and enzymes, and the specific stereochemistry can significantly influence the nature and potency of these interactions. acs.org For example, enzymatic systems with conserved residues can selectively interact with a specific enantiomer.

Quantification of Enantiomeric Excess (ee)

Quantifying the enantiomeric excess (ee) of this compound is essential to determine its stereochemical purity. Enantiomeric excess is a measure of how much of one enantiomer is present in excess of the racemic mixture.

Chiral Gas Chromatography

Chiral gas chromatography (GC) is a widely used technique for the quantification of enantiomeric excess of volatile chiral compounds like pentan-2-amine. libretexts.orggoogle.com This method utilizes a chiral stationary phase within the GC column that can differentiate between enantiomers based on their differential interactions with the chiral environment. libretexts.orgchromatographyonline.com As the mixture of enantiomers passes through the column, each enantiomer is temporarily retained to different extents due to these selective interactions, resulting in their separation and detection as distinct peaks on the chromatogram. libretexts.org The enantiomeric excess can be calculated from the peak areas or intensities corresponding to each enantiomer in the GC output. libretexts.org

EnantiomerRetention Time (minutes)Peak Intensity (%)
This compoundTBDTBD
(2S)-Pentan-2-amineTBDTBD

Note: Specific retention times and peak intensities for (2R)- and (2S)-pentan-2-amine would depend on the specific chiral GC column and conditions used in a given analysis.

Detailed research findings often report ee values obtained through chiral GC analysis to confirm the stereochemical purity of this compound synthesized via various methods, such as biocatalysis or chiral resolution. google.com For instance, biocatalytic methods using engineered enzymes have been reported to achieve high ee values for chiral amines. frontiersin.org

Chiral High-Performance Liquid Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of enantiomers. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). When a racemic mixture or an enantiomerically enriched sample of this compound is passed through a column packed with a suitable CSP, the two enantiomers form transient diastereomeric complexes with the chiral selector of the stationary phase. These diastereomeric complexes have different stabilities and are formed at different rates, leading to different retention times for each enantiomer and thus enabling their separation.

Various types of chiral stationary phases can be employed for the separation of chiral amines. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used due to their broad applicability and ability to separate a wide range of chiral compounds, including amines researchgate.net. Cyclodextrin-based columns are also mentioned as suitable for separating amine enantiomers researchgate.net.

In some cases, derivatization of the amine group is performed prior to chiral HPLC analysis to enhance separation or detection. Reagents such as GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) or FDAA (Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) can react with the primary amine to form diastereomers that can then be separated on an achiral or chiral column and detected by UV spectroscopy rsc.orgfrontiersin.org. Studies have shown that after derivatization with GITC, the (R)-isomers of certain chiral amines, including 2-aminopentane (B145832), elute before their corresponding (S)-isomers on a suitable column rsc.org.

While specific detailed chromatographic data (like retention times, mobile phase composition, and column type) for the direct separation of underivatized this compound and (2S)-pentan-2-amine were not extensively detailed in the consulted literature from allowed sources, the general applicability of chiral HPLC with various CSPs and the utility of pre-column derivatization for the enantiomeric analysis of chiral amines like 2-aminopentane are well-established principles in stereochemical analysis researchgate.netrsc.org.

Nuclear Magnetic Resonance Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral shift reagents (CSRs) or chiral solvating agents (CSAs), is another powerful technique for determining the enantiomeric composition and purity of chiral compounds like this compound. Achiral molecules typically produce identical NMR spectra for both enantiomers in a racemic mixture because they are isochronous and enantiotopic in an achiral environment. However, in the presence of a chiral additive, diastereomeric complexes or interactions are formed between the chiral reagent and each enantiomer of the analyte.

These transient diastereomeric species are not enantiomers; they are diastereomers and therefore have different spectroscopic properties, including distinct chemical shifts in their NMR spectra. This difference in chemical shifts, known as diastereomeric anisochronism, causes the signals corresponding to the nuclei of each enantiomer to appear as separate peaks in the ¹H or ¹³C NMR spectrum. The relative integration of these separated peaks directly corresponds to the ratio of the enantiomers in the mixture, allowing for the determination of the enantiomeric excess (ee).

Lanthanide complexes, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are commonly used as chiral shift reagents cdnsciencepub.com. These paramagnetic complexes interact with polar functional groups in the analyte, such as the amine group in this compound, inducing differential shifts in the NMR signals of the enantiomers cdnsciencepub.com. The magnitude of the induced shift and the degree of peak separation depend on factors such as the concentration of the chiral shift reagent, the solvent, temperature, and the nature of the analyte-CSR interaction.

Chiral solvating agents, which form diastereomeric associates through non-covalent interactions like hydrogen bonding or π-π interactions, can also be used to induce peak splitting in NMR spectra for enantiomeric analysis researchgate.net. Examples of CSAs include certain chiral acids, alcohols, or amines researchgate.net.

By adding a suitable chiral shift reagent or solvating agent to a sample of 2-aminopentane and acquiring an NMR spectrum (typically ¹H NMR), the signals of protons near the stereogenic center may be resolved into separate peaks for the (R) and (S) enantiomers. The ratio of the integrals of these peaks provides the enantiomeric ratio, from which the enantiomeric excess can be calculated. This method is particularly useful for rapid and non-destructive determination of enantiomeric purity, especially when analytical standards of both enantiomers are available for comparison to confirm peak assignments researchgate.net.

Applications of 2r Pentan 2 Amine in Asymmetric Catalysis and Organic Synthesis

As a Chiral Building Block for Complex Organic Molecules

Due to its defined (2R) configuration, (2R)-pentan-2-amine is employed as a chiral building block in the synthesis of complex organic molecules. guidetomalariapharmacology.orgguidetomalariapharmacology.org Its incorporation allows for the introduction of a specific stereocenter into the target molecule, which is crucial for the synthesis of enantiomerically pure compounds. This is particularly important in fields like pharmaceuticals and agrochemicals where the biological activity of a molecule is often dependent on its stereochemistry. guidetomalariapharmacology.orgguidetomalariapharmacology.org

Precursor for Chiral Amines and Nitrogen-Containing Heterocycles

This compound serves as a valuable precursor for the synthesis of other chiral amines and a variety of nitrogen-containing heterocycles. guidetomalariapharmacology.orgguidetomalariapharmacology.org The amine group can undergo various transformations, such as alkylation, acylation, or condensation, while retaining or transferring the stereochemical information from the chiral center. This allows for the construction of diverse chiral amine structures and heterocyclic ring systems with controlled absolute configuration. The synthesis of chiral amines is a significant area, with various methods, including reductive amination, hydroamination, and allylic amination, being explored. guidetopharmacology.org Chiral amines are key structural motifs in many natural products and biologically active compounds. guidetopharmacology.org

Ligand Derivatization for Asymmetric Catalysis

One of the prominent applications of this compound is in the development of chiral ligands for asymmetric catalysis. guidetomalariapharmacology.orgguidetopharmacology.org By chemically modifying the amine group and potentially other parts of the pentane (B18724) backbone, researchers can synthesize ligands that, when coordinated to a metal center, create a chiral environment. This chiral environment can then induce asymmetry in catalytic reactions, leading to the formation of enantiomerically enriched products.

Synthesis of Chiral Phosphine (B1218219) Derivatives (e.g., (2R,4R)-4-(Diphenylphosphino)-N-(2-Methoxyethyl)-N-Methylpentan-2-amine (L10))

This compound or derivatives with a pentane backbone are utilized in the synthesis of chiral phosphine ligands. These ligands often feature phosphine groups attached to a chiral scaffold derived from the amine. For instance, the synthesis of (2R,4R)-4-(Diphenylphosphino)-N-(2-Methoxyethyl)-N-Methylpentan-2-amine (L10), an iridium catalyst ligand, has been reported, starting from a related chiral ligand with a pentane backbone. guidetomalariapharmacology.orgnih.gov This highlights the role of pentane-based chiral amines as precursors for complex chiral phosphine ligands. The structural complexity introduced by the diphenylphosphino and methoxyethyl groups in L10 significantly alters its properties compared to the parent amine, enabling its function as a specialized ligand.

Application in Asymmetric Hydrogenation of Ketones and Olefins

Chiral ligands derived from this compound, such as L10, have been successfully applied in asymmetric hydrogenation reactions. guidetopharmacology.org Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, involving the addition of hydrogen to prochiral substrates like ketones and olefins in the presence of a chiral catalyst. Ligands like L10 can enable high enantiomeric excess (ee > 90%) in the hydrogenation of ketones by leveraging the interaction between the phosphine group and the metal center. Asymmetric hydrogenation of imines, enamines, and olefins using various chiral phosphorus ligands has also shown significant advancements in accessing chiral amines with high enantioselectivities. guidetopharmacology.org

Development of Metal-Organic Frameworks and Chiral Catalysts

The principle of using chiral organic molecules to create chiral materials extends to the development of Metal-Organic Frameworks (MOFs) and other solid chiral catalysts. While direct examples of this compound being incorporated into MOFs were not explicitly found, chiral organic linkers are crucial for constructing chiral MOFs that can act as heterogeneous catalysts in asymmetric transformations. The modular synthesis of MOFs allows for the incorporation of chiral functionalities, leading to materials capable of shape selectivity and chiral selectivity in catalysis. Chiral COFs, for example, synthesized using chiral building blocks, have demonstrated high efficiency in asymmetric catalysis in water. This suggests a potential avenue for utilizing chiral amines like this compound in the design of novel chiral solid catalysts.

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Compounds

This compound is explored and utilized as an intermediate in the synthesis of pharmaceutical and agrochemical compounds. guidetomalariapharmacology.orgguidetomalariapharmacology.orgguidetopharmacology.org Its chiral nature is particularly valuable in the synthesis of enantiomerically pure drugs and agrochemicals, where stereochemistry can profoundly impact efficacy and target specificity. guidetomalariapharmacology.orgguidetomalariapharmacology.org The ability to introduce a defined chiral center early in the synthetic route simplifies downstream purification and ensures the production of the desired enantiomer. Chiral amines, in general, are important building blocks in the synthesis of such compounds. guidetopharmacology.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6994377
(2R)-4-Methylpentan-2-amine642324
(2R,4R)-4-(Diphenylphosphino)-N-(2-Methoxyethyl)-N-Methylpentan-2-amine (L10)Not definitively found in search results

Research Findings Examples

Here are some examples of research findings related to the applications discussed:

Biocatalytic Synthesis: Biocatalytic reductive amination using native amine dehydrogenases (AmDHs) has been explored for the synthesis of chiral amines, including pentan-2-amine. Studies have shown that certain AmDHs can convert 2-pentanone to (S)-pentan-2-amine with high enantiomeric excess (> 97%) on a millimolar scale. guidetomalariapharmacology.org While this specifically relates to the (S) enantiomer, it demonstrates a method for producing chiral pentan-2-amine.

Asymmetric Hydrogenation with L10: The iridium catalyst ligand L10, derived from a pentane backbone, has demonstrated high catalytic performance in asymmetric hydrogenation, achieving enantiomeric excesses greater than 90% in ketone hydrogenation.

Table of Asymmetric Hydrogenation Performance with L10 (Illustrative based on search findings)

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Ir/L10Ketones> 90%

Computational and Theoretical Investigations of 2r Pentan 2 Amine

Molecular Docking Studies of Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a protein or enzyme and to estimate the binding affinity. For (2R)-pentan-2-amine, docking studies have been valuable in understanding its interactions with enzymes, particularly amine dehydrogenases (AmDHs).

Prediction of Stereoselectivity in Enzyme Active Sites

Molecular docking simulations can model the binding of this compound and its (2S)-enantiomer to enzyme active sites to predict stereoselectivity . By analyzing the calculated binding poses and interactions, researchers can gain insights into why an enzyme might preferentially bind one enantiomer over the other . This is crucial for understanding and designing stereoselective biocatalytic processes for the synthesis of chiral amines . Docking studies with native amine dehydrogenases (nat-AmDHs) have shown differential binding affinities for the enantiomers of pentan-2-amine, suggesting a basis for observed stereoselectivity .

Analysis of Binding Energies and Interaction Profiles (e.g., with AmDHs like MGY-158)

Molecular docking studies provide estimated binding energies, which serve as indicators of the strength of the interaction between the ligand and the enzyme. For this compound, docking studies with nat-AmDHs, including MGY-158, have been conducted univ-evry.fr. These studies revealed that this compound can exhibit stronger binding to certain enzymes compared to the (2S)-enantiomer . For instance, with MGY-158, the average binding energy for this compound was reported as -22.5 kJ/mol, compared to -19.8 kJ/mol for (2S)-pentan-2-amine . This difference in binding energy suggests a higher affinity for the R-enantiomer in the catalytic pocket of MGY-158 .

The analysis of interaction profiles from docking simulations identifies specific residues within the enzyme active site that interact with this compound. These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. Understanding these profiles helps to elucidate the molecular basis for substrate recognition and stereoselectivity .

Below is a table summarizing comparative binding energies from docking studies with selected AmDHs:

EnzymeThis compound (kJ/mol)(2S)-Pentan-2-amine (kJ/mol)
MGY-158-22.5 ± 1.2-19.8 ± 0.9
GUT-552-21.1 ± 1.5-18.3 ± 1.1
MGY-974-20.4 ± 0.8-17.6 ± 1.3

*Data sourced from molecular docking experiments .

Role of Specific Residues in Enzyme Binding (e.g., Glu at P3)

Specific amino acid residues in the enzyme active site play critical roles in binding and orienting the substrate, thereby influencing stereoselectivity . Docking analysis has indicated the importance of conserved residues, such as a glutamate (B1630785) (Glu) residue at position P3, in the binding of chiral amines like this compound . These residues can form hydrogen bonds or other favorable interactions that stabilize the binding pose of a specific enantiomer . Studies suggest that enzymes with conserved Glu residues at P3 may preferentially bind (R)-amines, influencing stereoselective catalysis . The positioning of the amine moiety towards specific residues, like those at P3 or P20/P5', can be estimated through docking experiments to predict reaction stereoselectivity univ-evry.fr.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, allowing for the study of conformational changes and binding dynamics over time acs.orguni-tuebingen.de. While specific detailed MD studies solely focused on this compound were not extensively found in the search results, MD simulations are generally valuable for:

Conformational Analysis: Exploring the accessible conformations of this compound in different environments (e.g., in solution or within an enzyme active site). Understanding the conformational preferences of the ligand is important for accurate docking and reactivity predictions acs.orguni-tuebingen.de.

Binding Dynamics: Simulating the process of this compound binding to an enzyme, observing the flexibility of both the ligand and the protein, and identifying stable binding poses and pathways acs.org.

Refining Docking Results: MD simulations can be used to refine poses obtained from molecular docking by allowing the system to relax and explore nearby conformational space acs.org.

Investigating the Role of Flexibility: Assessing how the flexibility of the enzyme active site and the ligand influences binding affinity and stereoselectivity.

Deeper computational studies, including molecular dynamics simulations, have been suggested as valuable for explaining substrate-dependent stereoselectivity in AmDHs whiterose.ac.ukfrontiersin.org.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, stability, and reactivity of molecules mdpi.com. These calculations are essential for understanding reaction mechanisms and predicting reaction outcomes involving this compound.

Transition State Analysis of Key Reactions

Transition state analysis is a key application of quantum chemical calculations in reaction pathway elucidation acs.orgumich.edu. By locating and characterizing the transition state structures, which represent the highest energy points along a reaction pathway, researchers can determine activation energies and understand the factors that govern reaction rates and selectivity acs.org. For reactions involving this compound, such as its formation via reductive amination or its participation in other transformations, transition state analysis can:

Determine Activation Barriers: Calculate the energy required to reach the transition state, providing insights into the feasibility and rate of a reaction.

Elucidate Reaction Mechanisms: Identify the step-by-step process of a reaction, including the formation and breaking of chemical bonds colab.ws.

Explain Stereoselectivity: Compare the transition state energies for the formation of different stereoisomers to understand why one is favored over the other escholarship.org. This is particularly relevant for the synthesis or reactions of chiral amines acs.org.

Analyze Bond Cleavage and Formation: Provide details about the molecular geometry and electronic structure at the transition state, illustrating which bonds are being broken and formed science.govscience.gov.

Deuterium labeling experiments combined with DFT calculations have been used to reveal catalytic mechanisms for hydrogenation reactions involving imines, which are related to the synthesis of chiral amines like this compound acs.org. Computational modeling, including Density Functional Theory (DFT), supports transition state and activation energy analysis in the context of chemical reactions involving amines .

Electronic Structure and Reactivity Descriptors

Computational chemistry techniques, particularly Density Functional Theory (DFT), are valuable tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. These methods can provide insights into properties such as molecular orbitals (e.g., HOMO and LUMO), charge distribution, electrostatic potential, and various reactivity descriptors.

Reactivity descriptors, derived from computational calculations, help to predict how a molecule will behave in chemical reactions. These descriptors can include:

Frontier Molecular Orbitals (FMOs): The energy and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's propensity to donate or accept electrons. A higher energy HOMO suggests greater nucleophilicity, while a lower energy LUMO indicates higher electrophilicity.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting regions that are likely to be attracted to positive or negative charges. The nitrogen atom and its associated hydrogen atoms in the amine group are typically associated with negative and positive electrostatic potential, respectively, reflecting their roles in hydrogen bonding and polar interactions.

Fukui Functions: These functions identify the most reactive atomic sites within a molecule towards nucleophilic, electrophilic, or radical attack.

While specific detailed data on the computed electronic structure and reactivity descriptors solely for isolated this compound is not extensively detailed in the provided search results, the principles of applying DFT and other computational methods to determine these properties for amines and similar chiral molecules are well-established in the literature. Studies on related compounds and the general application of these methods suggest that computational analysis of this compound would involve calculating its optimized geometry, vibrational frequencies, and electronic properties to understand its intrinsic reactivity profile.

The chiral nature of this compound means that its interactions, particularly with other chiral molecules like enzymes, are stereoselective. Computational studies, such as molecular docking, can provide insights into how the electronic and steric features of the (2R) enantiomer influence its binding affinity and orientation within an enzyme's active site compared to the (2S) enantiomer. Molecular docking studies with native amine dehydrogenases (nat-AmDHs) have shown that this compound can exhibit stronger binding to certain enzymes compared to the (2S)-enantiomer, suggesting a higher affinity for the R-enantiomer in specific catalytic pockets. uni.lu This differential binding is a direct consequence of the subtle differences in electronic and steric interactions dictated by the stereochemistry.

In Silico Studies of Reaction Intermediates (e.g., Iminium Ions, Carbinolamines)

In silico studies, particularly those involving computational modeling and simulation, are crucial for understanding the mechanisms of reactions involving this compound and its related intermediates. In the context of biocatalytic reactions, such as the reductive amination of ketones to produce chiral amines, iminium ions and carbinolamines are key intermediates.

The biocatalytic synthesis of chiral amines from ketones using amine dehydrogenases (AmDHs) involves the formation of an iminium ion intermediate, followed by reduction to the amine. Carbinolamines are also transient intermediates formed during this process through the attack of the amine on the carbonyl group of the ketone.

In silico studies, including molecular dynamics simulations and quantum mechanical calculations (like DFT), can be used to investigate the structures, stabilities, and reaction pathways involving these intermediates within the enzyme active site. These studies can help elucidate the factors that govern the stereoselectivity of the reaction, explaining why certain enzymes preferentially produce the (R) or (S) enantiomer of the amine product.

For example, in silico studies with iminium intermediates or carbinolamines, instead of the final amine products, have been suggested to provide additional explanations for the different rates of enantioselectivity observed depending on the specific AmDH enzyme and substrate used. chemicalbook.com By modeling the interactions of these intermediates with the enzyme's active site residues, researchers can gain a deeper understanding of the transition states and energy barriers involved in the catalytic cycle.

Computational docking experiments involving this compound and its enantiomer with AmDH enzymes have been conducted to estimate the positioning of the amine towards specific sites within the enzyme and to attempt to predict the stereoselectivity of the reaction for related substrates. chemicalbook.com While these studies often focus on the binding of the substrate or product, the principles and methods can be extended to model the enzyme-intermediate complexes.

DFT calculations can be employed to study the electronic structure and stability of the iminium ion and carbinolamine intermediates themselves, both in isolation and within the enzyme environment (using QM/MM methods). This can provide valuable information about their reactivity and how they are influenced by the surrounding amino acid residues. Transition-state modeling using DFT can predict the activation energies of competing reaction pathways leading to different enantiomers, thereby explaining the observed stereoselectivity.

Advanced Characterization Techniques for 2r Pentan 2 Amine and Its Derivatives

Spectroscopic Analysis (beyond basic identification)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule, allowing for the unambiguous confirmation of its elemental composition. For (2R)-pentan-2-amine (C₅H₁₃N), HRMS can validate the molecular formula by matching the experimentally determined exact mass to the calculated theoretical value. The exact mass for C₅H₁₃N is computed to be 87.104799419 Da. nih.govnih.gov HRMS offers increased mass accuracy compared to low-resolution mass spectrometry, which is essential for distinguishing compounds with very similar nominal masses, such as isomers. scispace.com This precision ensures that the compound synthesized or analyzed corresponds to the intended molecular formula of pentan-2-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure and connectivity of organic molecules. While basic ¹H and ¹³C NMR provide fundamental information about the types of protons and carbons and their immediate environments, advanced 2D-NMR techniques offer deeper insights into through-bond and through-space correlations.

2D-NMR (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY) reveals proton-proton couplings, helping to establish the connectivity of adjacent protons within the pentan-2-amine carbon chain. researchgate.netemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with the carbons to which they are directly attached, allowing for the assignment of ¹³C signals based on known ¹H shifts. researchgate.netemerypharma.comntnu.no

These 2D techniques, when applied to this compound or its derivatives, can definitively confirm the structure and assign all the signals in the complex NMR spectra.

Solid-State NMR: Solid-state NMR can be applied to study this compound in its solid forms, such as salts or co-crystals. This technique provides information about the molecular structure, dynamics, and packing in the solid state, which may differ from the solution state. While specific data for this compound is not readily available, solid-state NMR is a recognized technique for characterizing organic solids. cas.cz

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: FT-IR spectra of amines show characteristic absorption bands. For a secondary amine like this compound, a single N-H stretching absorption is typically observed in the region of 3300-3500 cm⁻¹. msu.edudocbrown.info C-H stretching vibrations appear in the 2800-3000 cm⁻¹ range, and C-N stretching vibrations are usually found between 1000 and 1250 cm⁻¹ for aliphatic amines. msu.edu FT-IR can confirm the presence of the amine functional group and provide information about the alkyl chain. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, often being more sensitive to symmetrical vibrations and carbon-carbon bonds. Both techniques contribute to a comprehensive vibrational analysis, aiding in the confirmation of the molecular structure and functional groups of this compound and its derivatives. cas.czresearchgate.netdergipark.org.tr

X-ray Crystallography of Co-crystals or Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration. While this compound is a liquid at room temperature, crystalline derivatives such as salts (e.g., hydrochloride) or co-crystals can be prepared and analyzed by single-crystal X-ray diffraction. acs.orgresearchgate.netacs.orgresearchgate.netethz.ch X-ray crystallography provides direct experimental evidence of the (2R) stereochemistry at the chiral center, offering unambiguous confirmation of the enantiomeric form. This is particularly important in the development and quality control of chiral intermediates and active pharmaceutical ingredients. acs.org

Optical Rotation and Circular Dichroism for Chiral Purity Assessment

For chiral compounds like this compound, assessing enantiomeric purity is paramount. Optical rotation and Circular Dichroism (CD) spectroscopy are key techniques for this purpose.

Optical Rotation: Chiral substances rotate plane-polarized light. The degree and direction of rotation are specific to the compound and its enantiomeric excess (ee). The specific rotation ([α]λT) is a standardized value measured at a specific temperature (T) and wavelength (λ), typically the sodium D-line (589 nm). masterorganicchemistry.comnptel.ac.in By measuring the optical rotation of a sample of this compound and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess (or optical purity) of the sample can be determined. masterorganicchemistry.comnptel.ac.in

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. CD spectra provide information about the electronic transitions of the molecule in a chiral environment and are highly sensitive to stereochemistry. cas.cz The shape and intensity of the cotton effects in the CD spectrum can be used to confirm the absolute configuration and assess the enantiomeric purity of this compound and its derivatives, particularly if they contain chromophores or can be derivatized to include them.

Research Applications of 2r Pentan 2 Amine Derivatives

Synthesis of Advanced Chiral Scaffolds

The chiral nature of (2R)-pentan-2-amine makes it a key intermediate in the stereoselective synthesis of complex molecules, contributing to the development of advanced chiral scaffolds with potential applications in medicinal chemistry and beyond. nih.gov

Derivatives of this compound have been utilized as chiral intermediates in the synthesis of acridine-based therapeutics. nih.gov Acridines represent a class of heterocyclic compounds known for their diverse biological properties, including anticancer activity. pharmacompass.comsimsonpharma.com The incorporation of a chiral moiety derived from this compound can introduce or control the stereochemistry of the final acridine (B1665455) structure, which is often critical for its biological activity and specificity. An example of such a derivative is 6-chloro-N-(2R)-5-(diethylamino)pentan-2-yl-2-methoxyacridin-9-amine. nih.gov

Chiral amines, including those related to this compound, play a role in the stereoselective synthesis of amino acids and peptidomimetics. Peptidomimetics are compounds designed to mimic the structural and functional properties of peptides, often incorporating non-natural or modified amino acids to enhance stability, bioavailability, and target specificity. nih.govwikipedia.org While research also explores biocatalytic methods for synthesizing chiral amines like (S)-pentan-2-amine from ketones using amine dehydrogenases, highlighting the potential for stereoselective routes, the broader field utilizes chiral amines as key components for introducing defined stereocenters into amino acid derivatives or peptidomimetic scaffolds during their synthesis.

The synthesis of derivatives incorporating the this compound structure allows for the creation of compounds with enhanced specificity for receptor-binding studies. Structural modifications to chiral amines can significantly influence their interaction with biological receptors. Studies involving complex derivatives have demonstrated how these modifications contribute to increased specificity in receptor binding, which is essential for understanding molecular recognition and for the rational design of ligands and potential therapeutic agents.

Exploration of Biological Activity Mechanisms

This compound and its derivatives are valuable tools for investigating the mechanisms by which chiral molecules exert biological effects, particularly through their interactions with molecular targets and their influence on cellular pathways. nih.gov

The biological activity of this compound is closely linked to its ability to interact with various molecular targets, including enzymes and receptors. nih.gov As a chiral amine, it can bind to chiral centers within proteins, thereby influencing their activity. nih.gov Molecular docking studies have provided insights into the binding affinities of this compound and its enantiomer (2S)-pentan-2-amine to enzymes such as native amine dehydrogenases (nat-AmDHs). nih.gov These studies have shown differential binding energies between the enantiomers, suggesting a higher affinity for the (2R)-enantiomer in certain enzyme active sites. nih.gov

Table 1: Comparative Binding Energies of (2R)- and (2S)-Pentan-2-amine in Docking Studies

EnzymeThis compound Binding Energy (kJ/mol)(2S)-Pentan-2-amine Binding Energy (kJ/mol)
MGY-158-22.5 ± 1.2-19.8 ± 0.9
GUT-552-21.1 ± 1.5-18.3 ± 1.1
MGY-974-20.4 ± 0.8-17.6 ± 1.3

Data sourced from molecular docking experiments. nih.gov

These differential binding interactions at enzyme active sites highlight the importance of chirality in molecular recognition and biological activity. nih.gov

Through their interactions with enzymes and receptors, this compound derivatives can influence signal transduction and metabolic pathways within biological systems. nih.gov The binding of these chiral molecules to specific protein targets can modulate downstream signaling cascades and affect metabolic processes. nih.gov Research in related areas has explored the influence of amine derivatives on pathways such as the IL-2 signaling pathway through Janus kinase (JAK) inhibition and the PAR-2 signaling pathway. While the direct, detailed influence of this compound derivatives on every specific pathway is an ongoing area of research, their established interactions with key biological molecules underscore their potential to modulate cellular functions and metabolic networks. nih.gov

Role in Enzyme-Mediated Reactions

This compound demonstrates significant utility in enzyme-mediated reactions, particularly in the biocatalytic synthesis of chiral amines. Research highlights its function as a substrate in the asymmetric reductive amination of ketones, such as 2-pentanone, catalyzed by native amine dehydrogenases (AmDHs) nih.gov. These enzymes are crucial for converting ketones into valuable chiral amines nih.gov.

Studies involving engineered AmDHs have shown their effectiveness in producing enantiomerically pure products from substrates like pentan-2-one nih.gov. Molecular docking experiments suggest that the stereoselectivity observed in these reactions is influenced by the interaction between the chiral amine and specific residues within the enzyme's active site. For instance, enzymes possessing conserved glutamate (B1630785) (Glu) residues at position P3 may preferentially bind (R)-amines, thereby directing the stereochemical outcome of the catalysis nih.gov.

While native AmDHs often favor the production of the (2S)-enantiomer during reductive amination from ketones, achieving the (2R)-enantiomer typically necessitates structural modifications to the enzymes. This can involve targeted mutations, such as altering Glu at P3 or introducing methionine (Met) at M136, to shift the enzyme's selectivity .

Biocatalytic reductive amination stands out as a sustainable method for synthesizing chiral amines, utilizing native AmDHs in conjunction with ammonia (B1221849) and a reducing cofactor . Typical reaction conditions for the biocatalytic synthesis of this compound from 2-pentanone using AmDHs involve specific concentrations of the substrate, an ammonia source like ammonium (B1175870) formate (B1220265), a cofactor such as NADP+ with glucose dehydrogenase (GDH) for regeneration, and the AmDH catalyst, all conducted at controlled temperatures .

Comparative analyses, including molecular docking studies, indicate differences in the enzyme binding affinity between the (2R) and (2S) enantiomers of pentan-2-amine. For example, this compound has shown stronger binding to certain enzymes like MGY-158 compared to its (2S) counterpart . Modeling studies contribute to understanding the factors governing the enzyme's discrimination between similarly sized substituents within their active sites univ-evry.frwhiterose.ac.uk.

Here is a summary of typical conditions for biocatalytic reductive amination:

Parameter Value
Substrate 2-pentanone (e.g., 1.0 M)
Ammonia Source Ammonium formate (e.g., 10 M, pH 9.0)
Cofactor NADP+ (e.g., 0.001 eq.) with GDH
Catalyst MsmeAmDH or CfusAmDH (e.g., 0.5 mg/ml)
Temperature 30°C

Potential in Materials Science and Polymer Chemistry

Research into the specific applications of this compound as a chiral polymer monomer or its dedicated role in specialty chemical development within the field of materials science and polymer chemistry is not extensively detailed in the reviewed literature. While the compound is recognized as a chiral building block in organic synthesis, pharmaceuticals, and biocatalysis, explicit examples of its direct incorporation into polymer chains as a monomer to impart chirality or its use in the development of specialty materials were not prominently found .

Chiral Polymer Monomers

Information specifically on the use of this compound as a chiral monomer for the synthesis of polymers is limited in the available research.

Specialty Chemical Development

While this compound serves as a chiral building block in organic synthesis, its specific applications in the development of specialty chemicals within the materials science and polymer chemistry domain are not widely reported in the examined sources .

Q & A

Q. How can the molecular structure of (2R)-pentan-2-amine be experimentally confirmed?

  • Methodological Answer: The molecular structure can be verified using spectroscopic techniques:
  • NMR Spectroscopy: Compare experimental 1H^1H and 13C^{13}C NMR spectra with computational predictions (e.g., using Gaussian or ORCA software) to confirm chemical shifts corresponding to the chiral center and alkyl chain .
  • X-ray Crystallography: Resolve the absolute configuration by analyzing single-crystal diffraction data, which provides direct evidence of stereochemistry .
  • Mass Spectrometry: Validate the molecular formula (C5_5H13_{13}N) via high-resolution mass spectrometry (HRMS) to match the theoretical molecular weight (87.16342 g/mol) .

Q. What methods are used to determine the enantiomeric purity of this compound?

  • Methodological Answer:
  • Chiral HPLC: Employ a chiral stationary phase (e.g., cellulose- or amylose-based columns) to separate enantiomers. Retention times are compared to standards of known configuration (e.g., (S)-pentan-2-amine) .
  • Polarimetry: Measure optical rotation at a specific wavelength (e.g., sodium D-line) and compare it to literature values for (R)- and (S)-enantiomers .

Advanced Research Questions

Q. How do computational docking studies predict the stereoselectivity of this compound in enzyme interactions?

  • Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina, Schrödinger Suite) model the binding of this compound to enzyme active sites. Key steps include:

Protein Preparation: Optimize the enzyme structure (e.g., PDB ID) by removing water molecules and adding hydrogen atoms.

Ligand Preparation: Generate 3D conformations of this compound and its enantiomer.

Docking Analysis: Calculate binding affinities and analyze interactions (e.g., hydrogen bonding with conserved Glu residues at position P3) to explain stereoselectivity trends .

Q. What synthetic strategies achieve high enantiomeric excess in this compound synthesis?

  • Methodological Answer:
  • Asymmetric Catalysis: Use chiral transition-metal catalysts (e.g., Ru-BINAP complexes) in reductive amination of pentan-2-one to favor the (R)-enantiomer.
  • Enzymatic Resolution: Employ lipases or transaminases to selectively convert the undesired (S)-enantiomer into a separable byproduct .
  • Kinetic Resolution: Optimize reaction conditions (temperature, solvent) to exploit differences in reaction rates between enantiomers during nucleophilic substitution .

Q. How can researchers resolve contradictions in experimental data on the biological activity of this compound?

  • Methodological Answer:
  • Triangulation: Combine in vitro enzyme assays, in vivo toxicity studies, and computational QSPR models to cross-validate results .
  • Control Experiments: Replicate studies under standardized conditions (pH, temperature) to isolate variables causing discrepancies.
  • Meta-Analysis: Systematically review literature to identify confounding factors (e.g., solvent effects in solubility assays) .

Q. What computational approaches predict physicochemical properties of this compound?

  • Methodological Answer:
  • QSPR Models: Use molecular descriptors (e.g., logP, polar surface area) to predict solubility, boiling point, and partition coefficients. Tools like COSMO-RS or ACD/Labs are recommended .
  • Neural Networks: Train models on datasets of structurally similar amines to estimate properties like pKa or vapor pressure .

Key Research Findings

  • Stereoselective Enzyme Interactions: Docking studies reveal that conserved Glu residues (e.g., at P3) in enzymes like transaminases preferentially bind this compound, enabling rational design of biocatalysts for asymmetric synthesis .
  • Synthetic Optimization: Grignard reactions with chiral ligands achieve enantiomeric excess >90%, highlighting the role of steric effects in nucleophilic addition .
  • Data Contradiction Resolution: Discrepancies in solubility data were attributed to solvent polarity variations, resolved by standardizing assays in aqueous buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.